5-(Methyl(4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)phenyl)amino)pentanoic acid
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Overview
Description
5-(Methyl(4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)phenyl)amino)pentanoic acid: is a complex organic compound characterized by its unique structure, which includes a dihydro-1,4-oxathiin ring fused with a phenyl group and an anilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methyl(4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)phenyl)amino)pentanoic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylhydrazine, methanesulfonic acid, and various organic solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Methyl(4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)phenyl)amino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the anilino moiety, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in dichloromethane.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, 5-(Methyl(4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)phenyl)amino)pentanoic acid is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes .
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Its ability to modulate biological activity makes it a candidate for drug discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 5-(Methyl(4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)phenyl)amino)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. This interaction can lead to changes in cellular function, making it a valuable tool for studying biological processes .
Comparison with Similar Compounds
- N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline
- 5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide (Carboxine)
Uniqueness: 5-(Methyl(4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)phenyl)amino)pentanoic acid stands out due to its pentanoic acid moiety, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
5-[N-methyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)anilino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-23(14-6-5-9-20(24)25)19-12-10-18(11-13-19)22-21(26-15-16-27-22)17-7-3-2-4-8-17/h2-4,7-8,10-13H,5-6,9,14-16H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPWDYNDOHPMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCC(=O)O)C1=CC=C(C=C1)C2=C(OCCS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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